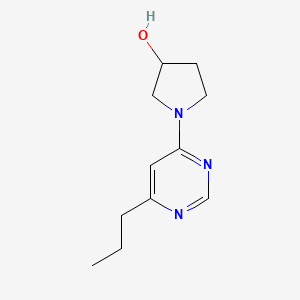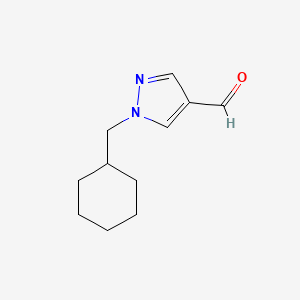![molecular formula C8H7N3O2S B1468090 1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1456462-38-6](/img/structure/B1468090.png)
1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
Thiophene-based compounds are a significant class of heterocyclic compounds that have been the focus of many scientists due to their potential biological activity . They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heterocyclic compound that contains one sulfur atom . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives are involved in various chemical reactions. For example, they can undergo electrophilic substitution reactions such as nitration, bromination, sulfonation .Physical And Chemical Properties Analysis
Thiophene is a colorless liquid with a benzene-like odor. It has a molecular mass of 84.14 g/mol, a density of 1.051 g/mL, and a melting point of -38 °C .Scientific Research Applications
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives have been studied for their potential anticancer properties . The incorporation of the thiophene moiety into drug molecules can enhance their efficacy against certain types of cancer cells. The triazole ring, being a bioisostere for the amide bond, can interact with biological targets, potentially leading to the development of new anticancer agents.
Anti-inflammatory Applications
The anti-inflammatory properties of thiophene derivatives make them candidates for the development of new nonsteroidal anti-inflammatory drugs (NSAIDs) . The triazole component could be utilized to create compounds with improved pharmacokinetic profiles and reduced side effects.
Antimicrobial Activity
Compounds featuring both thiophene and triazole rings have shown promising antimicrobial activity . Research in this area could lead to the synthesis of new antibiotics or antifungal agents, addressing the growing concern of antibiotic resistance.
Material Science: Organic Semiconductors
Thiophene-based molecules play a significant role in the advancement of organic semiconductors . The triazole ring can contribute to the stability and electronic properties of materials used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Supramolecular Chemistry
The triazole ring’s ability to engage in hydrogen bonding and its aromatic character make it a useful component in supramolecular assemblies . This could lead to the development of novel materials with specific and tunable properties.
Drug Discovery: Sodium Channel Blockers
Thiophene derivatives have been used as voltage-gated sodium channel blockers . The triazole ring could be explored to enhance the selectivity and potency of these compounds, which are crucial in the treatment of conditions like epilepsy.
Mechanism of Action
Target of action
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . Similarly, triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms, and they have been found to bind with high affinity to multiple receptors .
Biochemical pathways
Many thiophene and triazole derivatives have been found to interact with a variety of enzymes and receptors, affecting multiple biochemical pathways .
Pharmacokinetics
Many thiophene and triazole derivatives have been found to have good passive oral absorption .
Result of action
Many thiophene and triazole derivatives have been found to have various pharmacological effects, including antiviral, anti-inflammatory, and anticancer effects .
Action environment
Many thiophene and triazole derivatives have been found to have a high chemical stability .
Safety and Hazards
Future Directions
The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, it’s possible that future research could involve the synthesis and investigation of new structural prototypes like “1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid”.
properties
IUPAC Name |
1-(thiophen-3-ylmethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c12-8(13)7-4-11(10-9-7)3-6-1-2-14-5-6/h1-2,4-5H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKSKKWZPZTWJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-Methyl-2-(4-pyridinyl)-5-pyrimidinyl]-1-ethanone](/img/structure/B1468008.png)


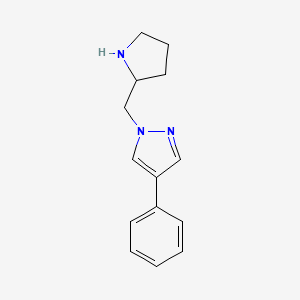
![1-[(Tert-butylamino)methyl]cyclopentan-1-ol](/img/structure/B1468014.png)
![5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-amine](/img/structure/B1468015.png)
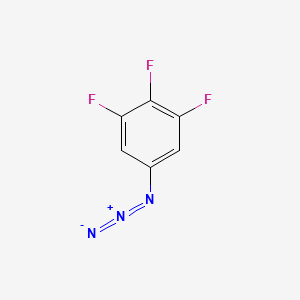
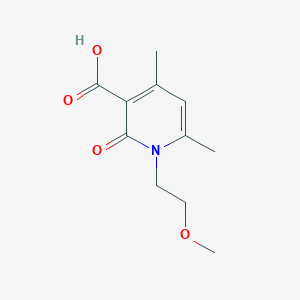
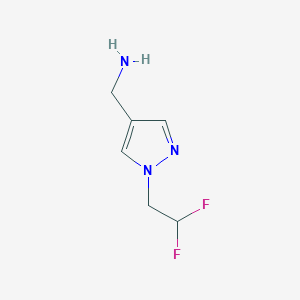

![5H,7H,8H-pyrano[4,3-c]pyridazin-3-amine](/img/structure/B1468023.png)
![2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-one](/img/structure/B1468027.png)
